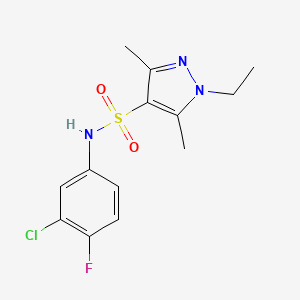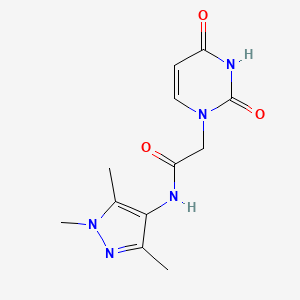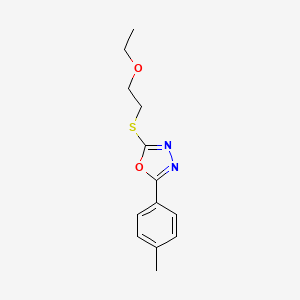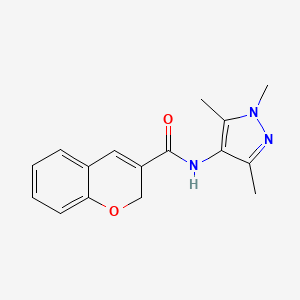![molecular formula C13H14BrN3O B7522811 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B7522811.png)
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the reaction of 4-bromoacetophenone with piperidine and a suitable oxadiazole precursor. One common method involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a nitrile with a hydrazine derivative under acidic conditions.
Coupling with Piperidine: The oxadiazole intermediate is then coupled with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxadiazole derivatives with altered electronic properties.
Coupling Products:
Applications De Recherche Scientifique
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromobenzil: Another brominated aromatic compound with different electronic properties.
Pyridine Derivatives: Compounds with similar heterocyclic structures but different functional groups.
Phenoxy Acetamide Derivatives: Compounds with similar pharmacological activities but different core structures.
Uniqueness
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its combination of a piperidine ring, an oxadiazole ring, and a bromophenyl group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h4-7,11,15H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZAJHYDXKIHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7522739.png)
![2-methyl-N-[4-(3-pyridyl)thiazol-2-yl]benzamide](/img/structure/B7522740.png)

![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 6-oxo-1H-pyridazine-3-carboxylate](/img/structure/B7522748.png)
![2-Thiophen-3-yl-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7522751.png)



![[2-(4-chloroanilino)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7522776.png)

![[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7522797.png)

![Dimethyl 2-[[2-[5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoyl]oxyacetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7522827.png)
